2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide
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Overview
Description
2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring, which is known for its stability and biological activity. Benzamides are often used in medicinal chemistry due to their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Chlorination: The benzyl group is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated benzyl group is then coupled with the tetrazole ring under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its stability and bioactivity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with a tetrazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include enzymes involved in metabolic processes or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide: Characterized by the presence of a tetrazole ring and chlorinated benzyl group.
Benzamides: A class of compounds known for their diverse pharmacological properties.
Tetrazoles: Known for their stability and biological activity.
Uniqueness
This compound is unique due to its specific combination of a tetrazole ring and chlorinated benzyl group, which may confer distinct chemical and biological properties compared to other benzamides and tetrazoles.
Properties
Molecular Formula |
C15H11Cl2N5O |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
2-chloro-N-[(3-chlorophenyl)methyl]-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H11Cl2N5O/c16-11-3-1-2-10(6-11)8-18-15(23)13-7-12(4-5-14(13)17)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23) |
InChI Key |
QZLAMHVHFFYVFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
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